molecular formula C9H11NO3S B372195 (2E)-1-(Phenylsulfonyl)acetone oxime CAS No. 343348-18-5

(2E)-1-(Phenylsulfonyl)acetone oxime

Cat. No.: B372195
CAS No.: 343348-18-5
M. Wt: 213.26g/mol
InChI Key: FGMYBKVSGPOVTM-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(Phenylsulfonyl)acetone oxime is an organic compound characterized by the presence of a phenylsulfonyl group attached to an acetone oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(Phenylsulfonyl)acetone oxime typically involves the reaction of phenylsulfonylacetone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Dissolve phenylsulfonylacetone in a suitable solvent such as ethanol.
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(Phenylsulfonyl)acetone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted phenylsulfonyl derivatives.

Scientific Research Applications

(2E)-1-(Phenylsulfonyl)acetone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-1-(Phenylsulfonyl)acetone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(Phenylsulfonyl)acetone hydrazone: Similar structure but with a hydrazone group instead of an oxime.

    (2E)-1-(Phenylsulfonyl)acetone semicarbazone: Contains a semicarbazone group instead of an oxime.

    (2E)-1-(Phenylsulfonyl)acetone thiosemicarbazone: Features a thiosemicarbazone group instead of an oxime.

Uniqueness

(2E)-1-(Phenylsulfonyl)acetone oxime is unique due to its specific combination of the phenylsulfonyl and oxime groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(NE)-N-[1-(benzenesulfonyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-8(10-11)7-14(12,13)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMYBKVSGPOVTM-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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